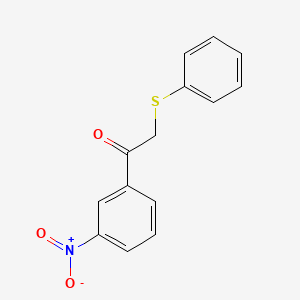![molecular formula C21H23ClN2O3S B4232534 N-bicyclo[2.2.1]hept-2-yl-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4232534.png)
N-bicyclo[2.2.1]hept-2-yl-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide
Vue d'ensemble
Description
N-bicyclo[2.2.1]hept-2-yl-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications in cancer treatment. Sorafenib was first approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma and later for the treatment of hepatocellular carcinoma.
Mécanisme D'action
Sorafenib exerts its anti-tumor effects by inhibiting multiple signaling pathways involved in tumor growth and angiogenesis. It inhibits the RAF/MEK/ERK pathway by binding to the ATP-binding site of RAF kinases and preventing their activation. It also inhibits the VEGFR pathway by binding to the ATP-binding site of VEGFR and preventing its activation. Additionally, Sorafenib inhibits the PDGFR pathway by binding to the ATP-binding site of PDGFR and preventing its activation.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects on cancer cells. It induces apoptosis and inhibits tumor cell proliferation by inhibiting multiple signaling pathways involved in tumor growth and angiogenesis. Sorafenib also inhibits the formation of new blood vessels by targeting the VEGFR pathway, which is necessary for the growth and survival of tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
Sorafenib has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical and clinical trials, making it a well-characterized compound. However, Sorafenib also has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to achieve consistent results. Additionally, Sorafenib has been shown to have off-target effects on other kinases, which can complicate data interpretation.
Orientations Futures
There are several future directions for the study of Sorafenib. One potential area of research is the development of new Sorafenib derivatives with improved pharmacokinetic properties and reduced off-target effects. Another area of research is the identification of biomarkers that can predict patient response to Sorafenib treatment. Additionally, Sorafenib could be combined with other therapies to improve its efficacy in cancer treatment. Finally, Sorafenib could be studied in other disease contexts beyond cancer, such as cardiovascular disease and inflammation.
Applications De Recherche Scientifique
Sorafenib has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in cancer treatment. It has been shown to inhibit multiple signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway, the VEGFR pathway, and the PDGFR pathway. Sorafenib has also been shown to induce apoptosis and inhibit tumor cell proliferation.
Propriétés
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3S/c1-24(28(26,27)19-10-6-17(22)7-11-19)18-8-4-15(5-9-18)21(25)23-20-13-14-2-3-16(20)12-14/h4-11,14,16,20H,2-3,12-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDKIDNDXYJPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2CC3CCC2C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4232455.png)
![N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B4232460.png)
![2-(methylthio)-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4232463.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4232468.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4232477.png)
![6-amino-3,4',4',6',8'-pentamethyl-2'-oxo-6'-phenyl-5',6'-dihydro-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile](/img/structure/B4232480.png)
![ethyl 4-({2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}amino)benzoate](/img/structure/B4232494.png)
![2-{4-[(benzylamino)methyl]-2-ethoxy-6-iodophenoxy}-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B4232520.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B4232538.png)
![1-(5-methyl-3-isoxazolyl)-3-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4232543.png)
![3-iodo-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4232559.png)
![N-[1-(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B4232561.png)
![2-{[4-(methylthio)benzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B4232563.png)